molecular formula C7H13BrO3 B12332702 2-methoxyethyl 2-bromo-2-methylpropanoate CAS No. 245070-97-7

2-methoxyethyl 2-bromo-2-methylpropanoate

Cat. No.: B12332702
CAS No.: 245070-97-7
M. Wt: 225.08 g/mol
InChI Key: KFCTTYQAKJBNPM-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C7H13BrO3 It is a derivative of propanoic acid, where the hydrogen atom at the alpha position is replaced by a bromine atom, and the carboxyl group is esterified with 2-methoxyethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl 2-bromo-2-methylpropanoate can be synthesized through the esterification of 2-bromo-2-methylpropanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-methoxyethyl 2-hydroxy-2-methylpropanoate.

    Elimination: Formation of 2-methoxyethyl 2-methylprop-2-enoate.

    Oxidation: Formation of 2-methoxyethyl 2-bromo-2-methylpropanoic acid.

    Reduction: Formation of 2-methoxyethyl 2-methylpropan-1-ol.

Scientific Research Applications

2-Methoxyethyl 2-bromo-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-bromo-2-methylpropanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as an initiator, generating reactive radicals that propagate the polymer chain growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methoxyethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where the solubility of the compound in organic solvents is crucial, such as in ATRP and other polymerization techniques.

Properties

CAS No.

245070-97-7

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

2-methoxyethyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C7H13BrO3/c1-7(2,8)6(9)11-5-4-10-3/h4-5H2,1-3H3

InChI Key

KFCTTYQAKJBNPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCOC)Br

Related CAS

245070-97-7

Origin of Product

United States

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